N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrazole ring, and a benzamide moiety
Scientific Research Applications
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene and pyrazole rings, followed by their functionalization and coupling to form the final compound.
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The thiophene and pyrazole rings are then functionalized and coupled using various coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Mechanism of Action
The mechanism of action of N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings are known to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, have similar structural features.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which contain pyrazole rings, are also structurally similar.
Uniqueness
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-24(2)30(27,28)18-7-5-16(6-8-18)21(26)22-10-11-25-20(15-3-4-15)13-19(23-25)17-9-12-29-14-17/h5-9,12-15H,3-4,10-11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZVGIKAYNBLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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